Anti-Hepatitis B Virus (HBV) Activity: Potency of 8-Hydroxy Core vs. Unsubstituted Scaffold
Derivatives of Imidazo[1,2-a]pyridin-8-ol, specifically ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, demonstrated significant anti-HBV activity in HepG2.2.15 cells [1]. In contrast, the parent imidazo[1,2-a]pyridine scaffold without the 8-hydroxy group is generally not reported to have this specific antiviral activity [2]. While a direct head-to-head comparison is not available in a single study, the potent activity of the 8-hydroxy-containing series compared to the inactive unsubstituted scaffold represents a class-level inference.
| Evidence Dimension | Inhibition of Hepatitis B Virus (HBV) DNA replication |
|---|---|
| Target Compound Data | IC50 = 1.3 µM to 9.1 µM (for potent derivatives) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine scaffold |
| Quantified Difference | Potent inhibition (IC50 range 1.3-9.1 µM) vs. no significant activity |
| Conditions | HepG2.2.15 cell line assay |
Why This Matters
This indicates that the 8-hydroxyimidazo[1,2-a]pyridine core is a promising starting point for developing anti-HBV agents, whereas the unsubstituted scaffold is not.
- [1] PubMed. (2010). Synthesis and in-vitro anti-hepatitis B virus activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21174592/ View Source
- [2] Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. DOI: 10.1021/acsomega.5c08365 View Source
